4-Diazoniophenylphosphorylcholine
Overview
Description
4-Diazoniophenylphosphorylcholine (DPPC) is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a quaternary ammonium compound that can be synthesized through various methods. DPPC has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Scientific Research Applications
Acetylcholinesterase Reactivation
Research has focused on the reactivation of acetylcholinesterase (AChE) inhibited by organophosphorus nerve agents, with studies exploring the efficiency of various oximes in displacing the phosphyl group from the catalytic serine, thus restoring enzyme activity. The challenge remains in developing AChE reactivators capable of crossing the blood-brain barrier more effectively (Mercey et al., 2012).
Electrophysiological and Biochemical Effects
Diazinon, an organophosphorus compound, has been studied for its relationship with acetylcholinesterase inhibition and effects on neuromuscular transmission. Research in mice models has shown that diazinon causes long-term electrophysiological changes in neurotransmission, indicating implications for the use of such substances (de Blaquière et al., 2000).
Toxicity and Biochemical Analysis
Studies have investigated the toxic effects of diazinon on various organs, like the liver and pancreas, focusing on histopathological changes and biochemical analysis to understand the effects at different dose levels (Gökçimen et al., 2007).
Biosensor Development
Research on the development of biosensors for detecting acetylcholine and diazinon has been conducted. These biosensors use pH-sensitive layers and acetylcholinesterase to catalyze the conversion of acetylcholine into other compounds, facilitating detection (Herrera et al., 2019).
Environmental Impact and Degradation
The environmental impact of diazinon, particularly in agricultural settings, has been a subject of study. Research has looked into the sonophotocatalytic degradation of diazinon in aqueous solutions using nanoparticles, highlighting the need for effective methods to mitigate its harmful effects on non-target organisms and human health (Tabasideh et al., 2017).
properties
IUPAC Name |
2-[(4-diazoniophenoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4P/c1-14(2,3)8-9-17-19(15,16)18-11-6-4-10(13-12)5-7-11/h4-7H,8-9H2,1-3H3/q+1/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVTZHDPJUCYQT-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)(O)OC1=CC=C(C=C1)[N+]#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N3O4P+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424169 | |
Record name | azophenylphosphorylcholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
35697-91-7 | |
Record name | azophenylphosphorylcholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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